2-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-N-phenylhydrazinecarbothioamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-N-phenylhydrazinecarbothioamide is a chemically complex compound. It presents unique characteristics that make it interesting for various scientific fields, including chemistry and medicine. The combination of chlorine, trifluoromethyl, and phenyl groups within its structure provides a versatile basis for research and application.

準備方法

Synthetic Routes and Reaction Conditions

To prepare 2-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-N-phenylhydrazinecarbothioamide, a multi-step synthesis process is usually employed. One common method begins with the synthesis of 3-Chloro-5-(trifluoromethyl)-2-pyridine. The subsequent steps involve:

Introduction of the propanoyl group under controlled conditions.

Coupling with N-phenylhydrazinecarbothioamide under specific temperature and pH to ensure correct addition and stability.

Industrial Production Methods

Industrial production typically scales up these processes with optimized conditions to ensure higher yields and purity. These might include the use of automated reactors for precise temperature and pH control, and continuous flow methods to maintain a steady supply of reagents and efficient reaction times.

化学反応の分析

Types of Reactions

2-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-N-phenylhydrazinecarbothioamide can undergo various chemical reactions, including:

Oxidation: In the presence of strong oxidizing agents, it may form corresponding sulfoxides or sulfones.

Reduction: Employing reducing agents, this compound can yield different reduction products depending on the conditions.

Substitution: Halogens within the compound can be replaced by other groups using appropriate nucleophiles under controlled conditions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and other peroxides.

Reduction: Common reagents involve lithium aluminium hydride (LiAlH4) or hydrogen in the presence of a palladium catalyst.

Substitution: Employs reagents like sodium azide or thiolates for nucleophilic substitution.

Major Products Formed

Products vary depending on the reaction type. For instance:

Oxidation: May result in sulfoxide derivatives.

Reduction: Can yield alcohol derivatives or amine derivatives based on reaction conditions.

Substitution: Results in new derivatives where halogens are replaced by other functional groups like azides or thiols.

科学的研究の応用

Chemistry

In the realm of chemistry, this compound is studied for its reactivity and stability

Biology and Medicine

Medically, the compound’s unique groups are investigated for potential therapeutic properties, particularly in designing new pharmaceuticals targeting specific proteins or pathways. Its pyridine and hydrazine structures are of particular interest in designing molecules for enzyme inhibition.

Industry

Industrially, it's explored for use in materials science, particularly in creating compounds with specific desired properties, like enhanced resistance to chemical degradation or improved stability.

作用機序

This compound exerts its effects mainly through interactions at a molecular level, targeting specific enzymes or pathways. The trifluoromethyl and chlorine groups play crucial roles in binding interactions, while the phenyl group can enhance lipophilicity, potentially improving cell permeability and bioavailability.

類似化合物との比較

When compared to similar compounds, 2-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-N-phenylhydrazinecarbothioamide stands out due to its unique combination of functional groups.

Similar Compounds

3-Chloro-5-(trifluoromethyl)pyridine: Shares the pyridine and trifluoromethyl structure.

N-Phenylhydrazinecarbothioamide: Shares the hydrazinecarbothioamide structure.

Propanoyl derivatives: Compounds with similar propanoyl groups.

Conclusion

This compound offers a rich tapestry of chemical and physical properties that lend themselves to diverse scientific applications. From synthetic versatility to potential therapeutic uses, this compound represents an exciting frontier for discovery and innovation.

生物活性

2-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-N-phenylhydrazinecarbothioamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

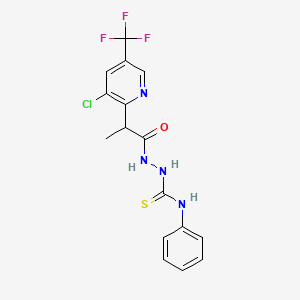

Chemical Structure

The compound can be represented by the following structural formula:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and cellular pathways involved in cancer progression and microbial resistance. The thiosemicarbazone moiety is known for its chelation properties, which can enhance the compound's interaction with metal ions, potentially leading to increased cytotoxicity against tumor cells.

Cytotoxicity Studies

Recent studies have demonstrated that derivatives of thiosemicarbazones exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the nanomolar range against glioblastoma multiforme and breast adenocarcinoma cells. The observed morphological changes in treated cells suggest that these compounds induce apoptosis through oxidative stress mechanisms .

Table 1: Cytotoxic Activity of Related Thiosemicarbazones

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N(4)-methyl-tolyl-2-acetylpyridine thiosemicarbazone | Glioblastoma Multiforme | 0.05 | Apoptosis via oxidative stress |

| 2-Acetylpyridine N4-phenyl thiosemicarbazone | Breast Adenocarcinoma | 0.02 | Apoptosis and cell cycle arrest |

| This compound | Various Tumor Lines | TBD | TBD |

Antimicrobial Activity

In addition to its anticancer properties, thiosemicarbazones have been evaluated for their antimicrobial activities. Research indicates that these compounds possess significant inhibitory effects against various bacterial strains, likely due to their ability to disrupt bacterial cell membranes and interfere with metabolic processes.

Case Studies

- Antitumor Efficacy : A study involving a series of thiosemicarbazone derivatives showed that those with halogen substitutions exhibited enhanced antitumor activity compared to their non-halogenated counterparts. The mechanism was linked to increased reactive oxygen species (ROS) generation leading to apoptosis in cancer cells .

- In Vivo Studies : In vivo biodistribution studies using radiolabeled derivatives demonstrated rapid clearance from circulation and significant accumulation in tumor tissues, suggesting potential for targeted therapy applications .

特性

IUPAC Name |

1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoylamino]-3-phenylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClF3N4OS/c1-9(13-12(17)7-10(8-21-13)16(18,19)20)14(25)23-24-15(26)22-11-5-3-2-4-6-11/h2-9H,1H3,(H,23,25)(H2,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUWGBQNKMIJDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)NNC(=S)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClF3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。